

Chemical Architecture & Biosynthetic Origin

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Compound of Interest

Compound Name: *2-Methylpiperidine-3-carboxylic acid hydrochloride*
CAS No.: 1220040-26-5
Cat. No.: B1502157

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The biological efficacy of piperidine alkaloids stems from the conformational flexibility of the piperidine ring, allowing it to adopt chair or boat conformations that fit diverse receptor pockets.

Alkaloid	Source	Structural Key Feature	Primary Target
Piperine	Piper nigrum (Black Pepper)	Methylenedioxyphenyl + conjugated diene	TRPV1, CYP3A4, P-gp
Lobeline	Lobelia inflata (Indian Tobacco)	2,6-disubstituted piperidine with phenyl/keto groups	VMAT2, nAChR
Solenopsin	Solenopsis invicta (Fire Ant)	2-methyl-6-alkylpiperidine (long hydrophobic chain)	PI3K/Akt, nNOS
Coniine	Conium maculatum (Hemlock)	Simple 2-propylpiperidine	nAChR (Toxic)

Pharmacological Mechanisms & Targets

Piperine: Bioavailability Enhancement & TRPV1 Modulation

Piperine is unique as a "bioenhancer." It inhibits drug-metabolizing enzymes and efflux transporters, significantly increasing the plasma concentration of co-administered drugs (e.g., curcumin, rifampicin).

- **CYP450 Inhibition:** Piperine acts as a mechanism-based inactivator of CYP3A4. It forms a reactive carbene intermediate that covalently binds to the heme iron of the enzyme, irreversibly inhibiting it.
- **TRPV1 Activation:** Unlike capsaicin, which requires specific hydrogen bonds at T551, piperine interacts with the T671 residue on the S6 transmembrane segment, inducing channel opening and calcium influx.

Lobeline: The VMAT2/nAChR Axis

Lobeline exhibits a dual mechanism useful in treating psychostimulant abuse.[2]

- **VMAT2 Interaction:** It binds to the Vesicular Monoamine Transporter 2 (VMAT2), inhibiting dopamine uptake into vesicles and promoting redistribution to the cytosol.[2] This blunts the "surge" caused by amphetamines.
- **nAChR Antagonism:** It acts as a high-affinity antagonist at

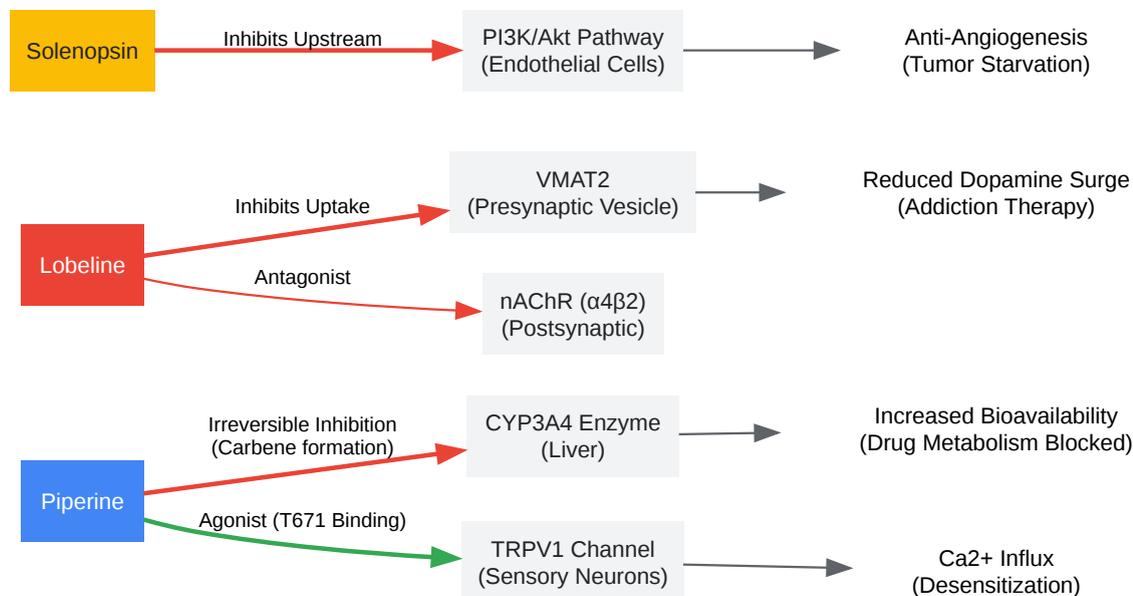
and

nicotinic acetylcholine receptors.[3]

Solenopsin: Angiogenesis & PI3K Inhibition

Solenopsin mimics ceramides structurally. It inhibits the PI3K/Akt signaling pathway upstream of PI3K, effectively blocking angiogenesis (blood vessel formation) in tumors.[4] It also inhibits neuronal Nitric Oxide Synthase (nNOS) non-competitively.[4][5]

Visualization: Mechanistic Pathways



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Figure 1: Comparative mechanism of action for key piperidine alkaloids targeting metabolic enzymes, ion channels, and signaling kinases.

Experimental Protocols

Protocol: High-Purity Isolation of Piperine

Objective: Isolate piperine (>95% purity) from *Piper nigrum* without column chromatography.

Principle: Piperine is a weak base that is soluble in alcohol and chloroform but crystallizes readily from alkaline solutions or specific solvent mixtures.

Reagents:

- Black pepper powder (20 mesh)
- 95% Ethanol[6]
- 10% Alcoholic Potassium Hydroxide (KOH)
- Dichloromethane (DCM)

- Hexane^[7]

Workflow:

- Extraction: Reflux 50g of black pepper powder with 200mL of 95% ethanol for 2 hours.
- Concentration: Filter the extract and concentrate under reduced pressure (Rotavap) to 1/4th of the original volume.
- Saponification (Critical Step): Add 20mL of 10% alcoholic KOH to the residue. Decant the liquid from the insoluble residue. Why? This removes resinous impurities and hydrolyzes lipids/fats that interfere with crystallization.
- Precipitation: Allow the alcoholic solution to stand overnight at 4°C. Crude piperine will precipitate as yellow needles.
- Purification: Dissolve crude crystals in minimal DCM. Add hexane dropwise until turbidity appears. Cool to 0°C.
- Validation:
 - TLC: Silica gel G; Solvent: Toluene:Ethyl Acetate (7:3). Rf value ≈ 0.55.
 - Melting Point: 128–130°C.

Protocol: Solenopsin Angiogenesis Assay (SVR)

Objective: Quantify anti-angiogenic activity using SVR (ras-transformed endothelial) cells.

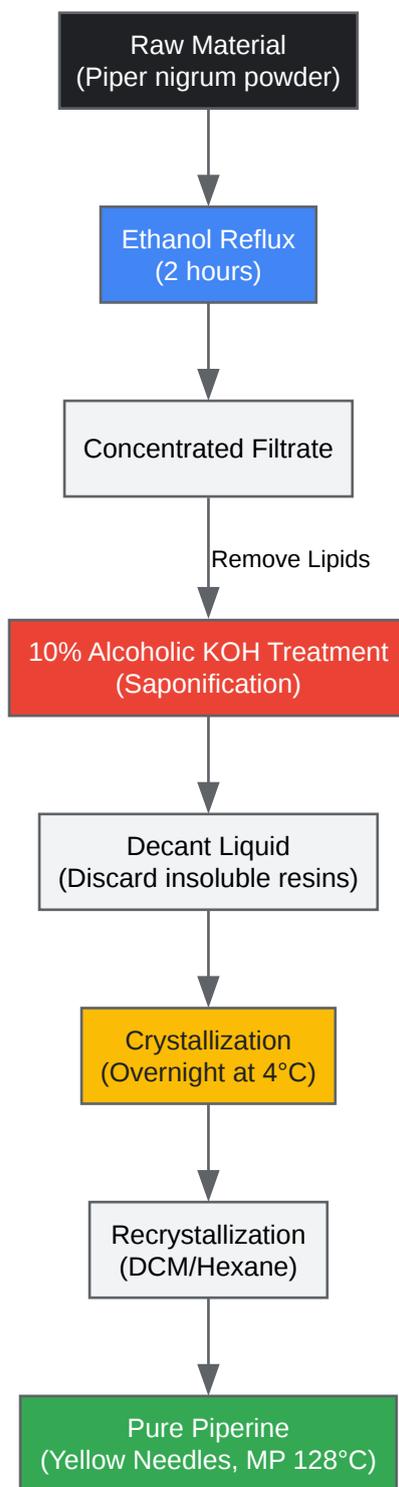
- Cell Culture: Culture SVR cells in DMEM with 10% fetal bovine serum.
- Seeding: Plate 5,000 cells/well in a 96-well plate. Allow attachment (24h).
- Treatment: Treat cells with Solenopsin A (synthetic or isolated) at concentrations of 1, 5, and 10 μM. Include DMSO control.
- Incubation: Incubate for 48 hours.

- Quantification: Perform MTT assay. Add 10 μ L MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals.
- Analysis: Measure Absorbance at 570nm. Calculate IC50. Significant reduction in proliferation indicates anti-angiogenic potential.

Therapeutic Applications & Data Summary

Therapeutic Area	Compound	Mechanism	Efficacy Data (Typical)
Anticancer	Solenopsin	PI3K/Akt inhibition	IC50: ~5-10 μ M (SVR cells)
Bioavailability	Piperine	CYP3A4/P-gp inhibition	Increases Curcumin AUC by 2000%
Addiction	Lobeline	VMAT2 ligand	Ki: ~40 nM (VMAT2 binding)
Antimicrobial	Piper derivatives	Membrane disruption	MIC: 12.5 - 100 μ g/mL (S. aureus)

Visualization: Extraction Logic



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Figure 2: Optimized workflow for the isolation of Piperine, highlighting the critical saponification step to remove resinous interference.

Toxicity & Safety Profile

While piperidine alkaloids have therapeutic potential, the window between efficacy and toxicity can be narrow.

- Coniine: Highly toxic. Causes ascending paralysis by blocking neuromuscular junctions (nAChR). Lethal dose < 100mg in humans.
- Solenopsin: Cytotoxic at high concentrations; causes necrosis and hemolysis (fire ant sting reaction). Synthetic analogs are designed to retain PI3K inhibition while reducing necrotic effects.
- Piperine: Generally Recognized As Safe (GRAS), but high doses can irritate gastric mucosa and potentiate the toxicity of other drugs by inhibiting their metabolism.

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